
Delsoline
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Overview
Description
Delsoline is a naturally occurring diterpene alkaloid first isolated from the plant Delphinium consolida. It belongs to the Ranunculaceae family and shares a polycyclic ring system with nineteen carbon atoms and one nitrogen atom, similar to aconitine . This compound is known for its complex structure and significant biological activities.
Mechanism of Action
Target of Action
Delsoline, also known as Belsoline, is a naturally occurring diterpene alkaloid . The primary target of this compound is the Nicotinic Acetylcholine Receptors (nAChRs), where it acts as an antagonist . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
this compound interacts with its target, the nAChRs, by binding to them and blocking their function . This blocking action inhibits the normal activity of these receptors, leading to changes in the transmission of signals in the nervous system.
Biochemical Pathways
It is known that this compound’s interaction with nachrs can affect various signaling pathways in the nervous system . These changes can have downstream effects on numerous physiological processes.
Pharmacokinetics
Like other drug-like molecules, this compound’s adme properties would significantly impact its bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in signal transmission in the nervous system due to its interaction with nAChRs . These changes can affect various physiological processes, potentially leading to therapeutic or toxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect this compound’s stability and its interaction with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or disease states, can also influence this compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delsoline is challenging due to its complex structure. While individual members of this class of alkaloids have been extensively studied, the chemical complexity has limited the number of successful synthetic routes. The full biosynthetic pathway is only known in outline in most cases .
Industrial Production Methods: this compound is primarily obtained through extraction from plants such as Delphinium consolida and other species within the Ranunculaceae family. The extraction process involves isolating and purifying the alkaloid from the plant parts, such as leaves, stems, or roots .
Chemical Reactions Analysis
Types of Reactions: Delsoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyl groups using reagents like sodium methoxide or hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Delsoline exhibits several pharmacological effects, primarily attributed to its alkaloid structure. Key properties include:
- Curare-like Effect : this compound has been noted for its neuromuscular blocking activity, similar to curare, which can lead to muscle relaxation. This property is significant in anesthetic practices and pain management .
- Ganglion-blocking Effect : The compound has demonstrated the ability to block ganglionic transmission, which may have implications for treating certain cardiovascular conditions by modulating autonomic nervous system activity .
- Anti-inflammatory Activity : Recent studies have highlighted this compound's potential as an anti-inflammatory agent. A quantitative structure-activity relationship (QSAR) study indicated that this compound could inhibit inflammation through specific molecular interactions .
Molecular Interactions
The molecular docking studies have provided insights into how this compound interacts with various biological targets:
- Binding Affinity : this compound shows significant binding affinity to inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways. The calculated binding energy for this compound was approximately -6.48 kcal/mol, indicating a stable interaction that could inhibit iNOS activity .
- Comparative Analysis : In comparative studies with other diterpenoid alkaloids like fuziline and songorine, this compound exhibited varying degrees of inhibitory effects on nitric oxide production in activated microglial cells, suggesting its potential role in neuroinflammation management .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Anti-inflammatory Studies
A study published in Molecules explored the anti-inflammatory effects of this compound using a rat paw edema model. The results indicated that while this compound did not show significant activity at certain concentrations, the QSAR model predicted its potential as an anti-inflammatory agent based on its structural properties .
Pharmacokinetic Studies
Research on the pharmacokinetics of this compound revealed critical data regarding its absorption, distribution, metabolism, and excretion (ADME) profiles. The study utilized UPLC-MS/MS techniques to quantify this compound levels in biological samples, providing insights into its bioavailability and therapeutic window .
Summary of Research Findings
Study Focus | Findings |
---|---|
Anti-inflammatory Activity | This compound shows potential anti-inflammatory effects but requires further investigation for efficacy. |
Molecular Docking | Binding affinity to iNOS suggests possible therapeutic applications in inflammatory diseases. |
Pharmacokinetics | UPLC-MS/MS studies indicate favorable ADME properties for therapeutic use. |
Comparison with Similar Compounds
- Delcosine
- Aconitine
- Gigactonine
- Isotalatisidine
- Nevadensine
- Isobaldine
Delsoline’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
509-18-2 |
---|---|
Molecular Formula |
C25H41NO7 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19-,20+,21?,22+,23-,24?,25?/m1/s1 |
InChI Key |
JVBLTQQBEQQLEV-JCLAYPRMSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC)OC)O)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Delsoline; Acomonine |
Origin of Product |
United States |
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